N,N-Diisopropylbenzamide
Overview
Description
N,N-Diisopropylbenzamide is a chemical compound that is a derivative of benzamide with diisopropyl functional groups attached to the nitrogen atom. It is a compound of interest in various chemical syntheses and polymerization processes.
Synthesis Analysis
The synthesis of N,N-diisopropylbenzamide derivatives can be achieved through various methods. For instance, the anionic polymerization of 4-vinyl(N,N-diisopropylbenzamide) has been successfully carried out using cumyl potassium and poly-(α-methylstyryl)lithium, resulting in a 'living polymer' with very narrow molecular weight distributions . Additionally, the synthesis of N,N-diisopropyl-4-(1-phenylethenyl)benzamide has been described, which is used for the chain-end functionalization of poly(styryl)lithium, leading to the formation of ω-amidopolystyrene .
Molecular Structure Analysis
The molecular structure of N,N-diisopropylbenzamide derivatives can be characterized by various spectroscopic methods. For example, novel organoantimony and bismuth compounds with an amide moiety have been structurally characterized by NMR, IR, single-crystal X-ray diffraction, and elemental analyses, revealing intramolecular interactions and a pseudo trigonal bipyramidal structure .
Chemical Reactions Analysis
N,N-Diisopropylbenzamide and its derivatives participate in a variety of chemical reactions. For instance, the compound has been used in the anionic synthesis of aromatic amide and carboxyl functionalized polymers, where the amide protecting group can be deprotected by acid hydrolysis to yield aromatic carboxyl chain-end functionalized polystyrene . Additionally, N,N-diisopropylbenzamide derivatives can be involved in radical cyclization reactions to construct heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-diisopropylbenzamide derivatives are influenced by their molecular structure. The presence of diisopropyl groups can affect the solubility, boiling point, and melting point of the compound. The reactivity of the benzamide moiety can lead to various chemical transformations, such as the formation of isoquinolinones and indanones through oxidative coupling reactions . The polymerization behavior of these compounds can result in materials with specific properties, such as narrow molecular weight distributions, which are important for applications in materials science .
Scientific Research Applications
4. Directed Cupration
- Summary of Application: This research discusses the selective deprotometallation of aromatic reagents using alkali metal cuprates. The ability of these synergic bases to effect deprotonation under the influence of a directing group is explored in the context of achieving new and more efficient organic transformations .
- Methods of Application: The process involves the use of nitrobenzene for the oxidative ligand coupling. The result shows that the methyl ligand is retained by the copper center .
- Results or Outcomes: The study reported the successful oxidative ligand coupling involving the putative arylcuprate intermediate generated from the deprotometallation of N,N-diisopropylbenzamide .
5. Transition Metal-Free Conditions
- Summary of Application: This research involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions .
- Methods of Application: The approach involves the use of the readily available base LDA (lithium diisopropylamide) to promote the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .
- Results or Outcomes: The study reported the successful synthesis of α-sulfenylated ketones through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides .
6. Pd-Catalyzed Cross-Coupling Reactions
- Summary of Application: This research involves the treatment of the heteroleptic sodium manganate reagent with N,N-diisopropylbenzamide in a 1:1 stoichiometry in hexane .
- Methods of Application: The process involves the treatment of the heteroleptic sodium manganate reagent with N,N-diisopropylbenzamide in a 1:1 stoichiometry in hexane .
- Results or Outcomes: The study did not provide specific results or outcomes for this application .
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling N,N-Diisopropylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .
properties
IUPAC Name |
N,N-di(propan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)14(11(3)4)13(15)12-8-6-5-7-9-12/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXMMJPYFKRKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174321 | |
Record name | Benzamide, N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisopropylbenzamide | |
CAS RN |
20383-28-2 | |
Record name | N,N-Bis(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20383-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N,N-bis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020383282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20383-28-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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